molecular formula C18H21NO3S B5564138 3-(3,4-dimethylphenyl)sulfonyl-N-(4-methylphenyl)propanamide

3-(3,4-dimethylphenyl)sulfonyl-N-(4-methylphenyl)propanamide

Cat. No.: B5564138
M. Wt: 331.4 g/mol
InChI Key: YKXBOOOAQHRJFE-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)sulfonyl-N-(4-methylphenyl)propanamide is an organic compound with the molecular formula C17H21NO3S It is characterized by the presence of a sulfonyl group attached to a propanamide backbone, with two methyl-substituted phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)sulfonyl-N-(4-methylphenyl)propanamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 4-methylphenylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)sulfonyl-N-(4-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

3-(3,4-Dimethylphenyl)sulfonyl-N-(4-methylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)sulfonyl-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and cancer, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethylphenyl)sulfonylpropanamide
  • N-(4-Methylphenyl)propanamide
  • 3,4-Dimethylbenzenesulfonyl chloride

Uniqueness

3-(3,4-Dimethylphenyl)sulfonyl-N-(4-methylphenyl)propanamide is unique due to the presence of both a sulfonyl group and a propanamide backbone, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-13-4-7-16(8-5-13)19-18(20)10-11-23(21,22)17-9-6-14(2)15(3)12-17/h4-9,12H,10-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXBOOOAQHRJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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